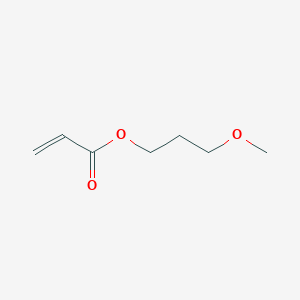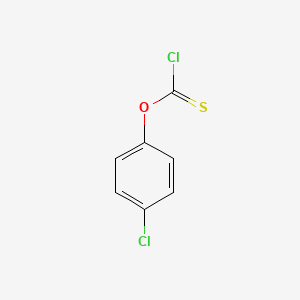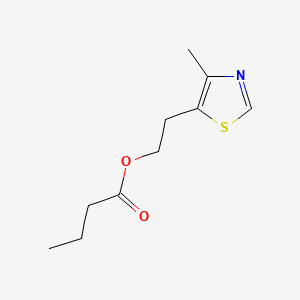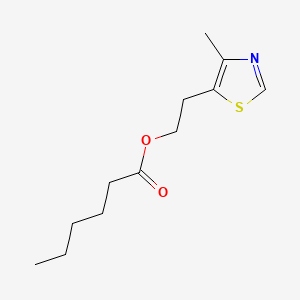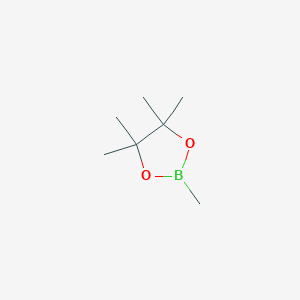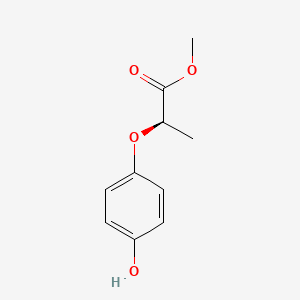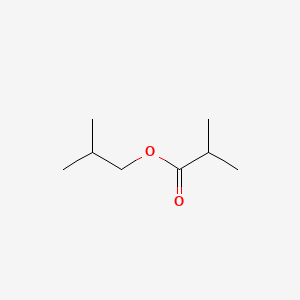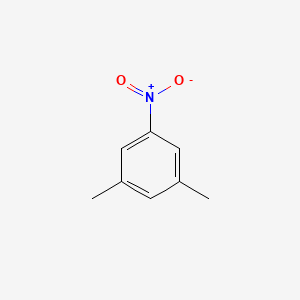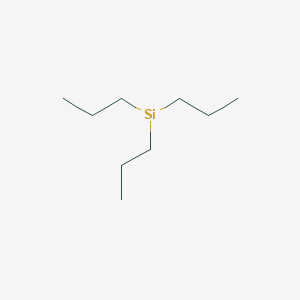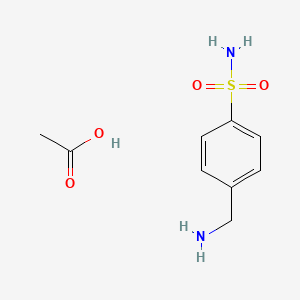
Mafenidacetat
Übersicht
Beschreibung
Mafenide acetate is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is known for its ability to reduce bacterial populations in burn tissues, thereby promoting the healing of deep burns . Mafenide acetate is commonly applied topically under moist dressings over meshed autografts on excised burn wounds .
Wissenschaftliche Forschungsanwendungen
Mafenide acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of sulfonamide chemistry and reaction mechanisms.
Biology: Mafenide acetate is used in research on bacterial resistance and the development of new antimicrobial agents.
Medicine: The compound is extensively studied for its efficacy in treating burn wounds and preventing infections.
Industry: Mafenide acetate is used in the formulation of topical antimicrobial creams and solutions for medical use
Wirkmechanismus
Target of Action
Mafenide acetate primarily targets Carbonic Anhydrase 6 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to be a sulfonamide derivative that inhibits bacterial dihydropteroate synthase . This action blocks the synthesis of folate, leading to bacterial cell death . Additionally, Mafenide acetate reduces the bacterial population in the avascular burn tissue, promoting spontaneous healing of deep burns .
Biochemical Pathways
Mafenide acetate affects the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase . This enzyme is crucial for the production of tetrahydrofolate, a coenzyme needed for the synthesis of nucleic acids and amino acids. By blocking this pathway, Mafenide acetate prevents bacterial growth and proliferation .
Pharmacokinetics
Mafenide acetate is rapidly absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .
Result of Action
The primary result of Mafenide acetate’s action is the reduction of bacterial populations in burn tissues, which promotes the healing of deep burns . By inhibiting the synthesis of folate in bacteria, it leads to bacterial cell death . This helps to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds .
Action Environment
The action of Mafenide acetate is influenced by the environment of the burn wound. It is used as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds . The moist environment under the dressing can enhance the absorption of the drug into the systemic circulation . .
Biochemische Analyse
Biochemical Properties
Mafenide acetate interacts with various enzymes and proteins in the body. It is metabolized to a carbonic anhydrase inhibitor . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining the pH and fluid balance in the body. By inhibiting this enzyme, Mafenide acetate can affect various biochemical reactions .
Cellular Effects
Mafenide acetate has a significant impact on cellular processes. It is absorbed through devascularized areas into the systemic circulation following topical administration . This absorption allows it to exert its effects on various types of cells, particularly those in burn tissues . It reduces the bacterial population in these tissues, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interfere with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid . This action disrupts the growth and proliferation of bacteria, leading to a reduction in the bacterial population in burn tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mafenide acetate can change over time. It is known to be absorbed rapidly into the systemic circulation following topical administration
Metabolic Pathways
Mafenide acetate is involved in several metabolic pathways. It is metabolized to a carbonic anhydrase inhibitor . This metabolite is rapidly excreted in urine in high concentrations . The parent compound, Mafenide acetate, has not been detected in urine .
Transport and Distribution
Mafenide acetate is absorbed through devascularized areas into the systemic circulation following topical administration This allows it to be transported and distributed within cells and tissues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mafenide acetate, chemically known as α-amino-p-toluenesulfonamide monoacetate, is synthesized through a series of chemical reactions. The synthesis typically involves the sulfonation of toluene followed by amination to introduce the amino group. The final step involves the acetylation of the amino group to form mafenide acetate .
Industrial Production Methods: In industrial settings, mafenide acetate is produced in large quantities by optimizing the reaction conditions to ensure high yield and purity. The process involves the use of controlled temperatures, pressures, and catalysts to facilitate the reactions. The final product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Mafenide acetate undergoes several types of chemical reactions, including:
Oxidation: Mafenide acetate can be oxidized to form various sulfonamide derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Mafenide acetate can undergo substitution reactions where the sulfonamide group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include various sulfonamide and amine derivatives, which have different antimicrobial properties and applications .
Vergleich Mit ähnlichen Verbindungen
Sulfadiazine: Another sulfonamide used in the treatment of burns.
Silver sulfadiazine: A topical antimicrobial agent used for burn wounds.
Chloramphenicol: An antibiotic used for facial burns
Comparison: Mafenide acetate is unique in its ability to penetrate burn eschar and reduce bacterial populations in avascular tissues. Unlike other sulfonamides, it is not antagonized by para-aminobenzoic acid (pABA), serum, pus, or tissue exudates. This makes it particularly effective in treating severe burns compared to other similar compounds .
Eigenschaften
IUPAC Name |
acetic acid;4-(aminomethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILOTUUZKGTYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156334 | |
| Record name | Mafenide acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13009-99-9 | |
| Record name | Mafenide acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mafenide acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mafenide acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-aminotoluene-4-sulphonamide monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAFENIDE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6LP6Z0WY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
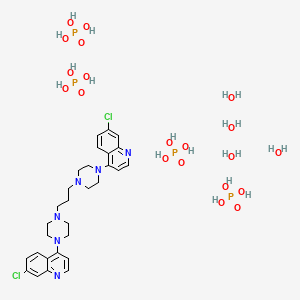
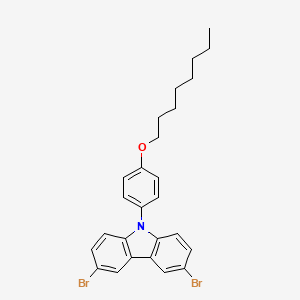
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
